

# synthesis of 3,5-dimethylisoxazol-4-amine from acetylacetone

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## Compound of Interest

Compound Name: 3,5-Dimethylisoxazol-4-amine

Cat. No.: B1295807

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An In-depth Technical Guide to the Synthesis of **3,5-dimethylisoxazol-4-amine** from Acetylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-step synthesis of **3,5-dimethylisoxazol-4-amine**, a valuable building block in medicinal chemistry, starting from the readily available precursor, acetylacetone. The synthesis involves three primary stages: the construction of the isoxazole ring, subsequent nitration at the 4-position, and final reduction to the target amine. This document details the experimental protocols, presents quantitative data in tabular format, and includes workflow diagrams for enhanced clarity.

## Overall Synthetic Pathway

The transformation from acetylacetone to **3,5-dimethylisoxazol-4-amine** is accomplished via a robust three-step sequence. The initial step involves a condensation reaction between acetylacetone and hydroxylamine to form the stable 3,5-dimethylisoxazole ring. This intermediate is then regioselectively nitrated to introduce a nitro group at the C4 position. The final step is the reduction of this nitro-intermediate to the desired 4-amino product.

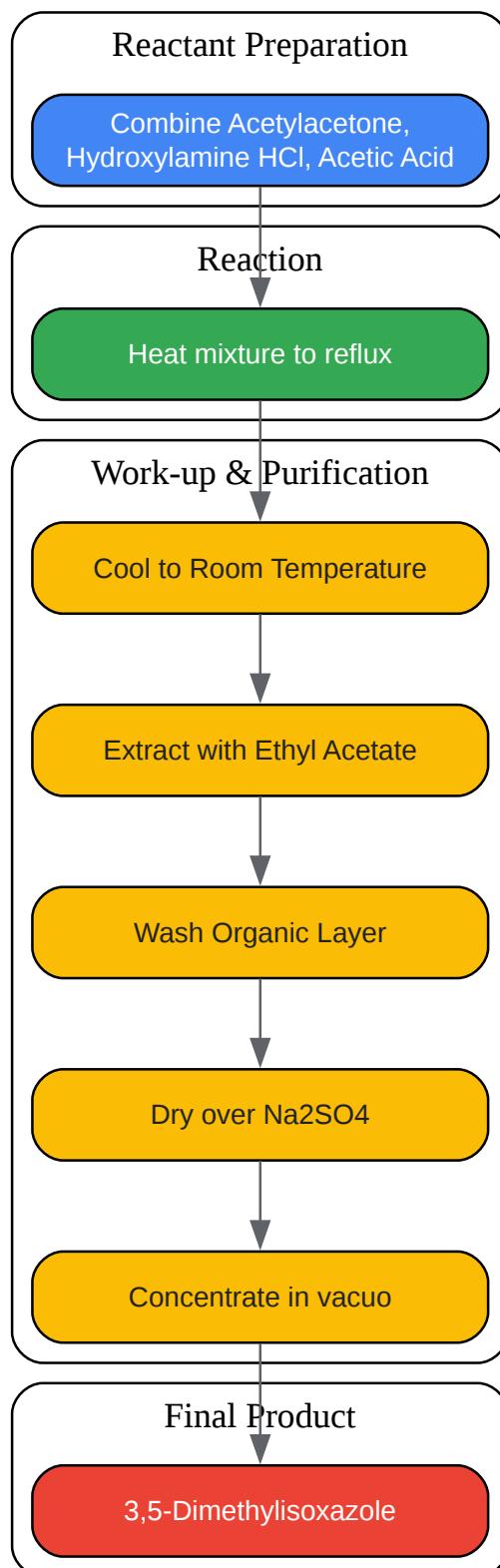


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Caption: Overall synthetic route from acetylacetone to **3,5-dimethylisoxazol-4-amine**.

## Step 1: Synthesis of 3,5-Dimethylisoxazole

The synthesis begins with the cyclocondensation of acetylacetone (2,4-pentanedione) with hydroxylamine hydrochloride. This reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[\[1\]](#)[\[2\]](#)

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Caption: Experimental workflow for the synthesis of 3,5-dimethylisoxazole.

## Experimental Protocol

To a round-bottom flask equipped with a reflux condenser, acetylacetone (0.034 mol) and hydroxylamine hydrochloride (0.040 mol) are added to glacial acetic acid, which serves as both the catalyst and solvent.<sup>[1]</sup> The reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled to room temperature and carefully neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3,5-dimethylisoxazole as a liquid.<sup>[2]</sup>

## Data Presentation

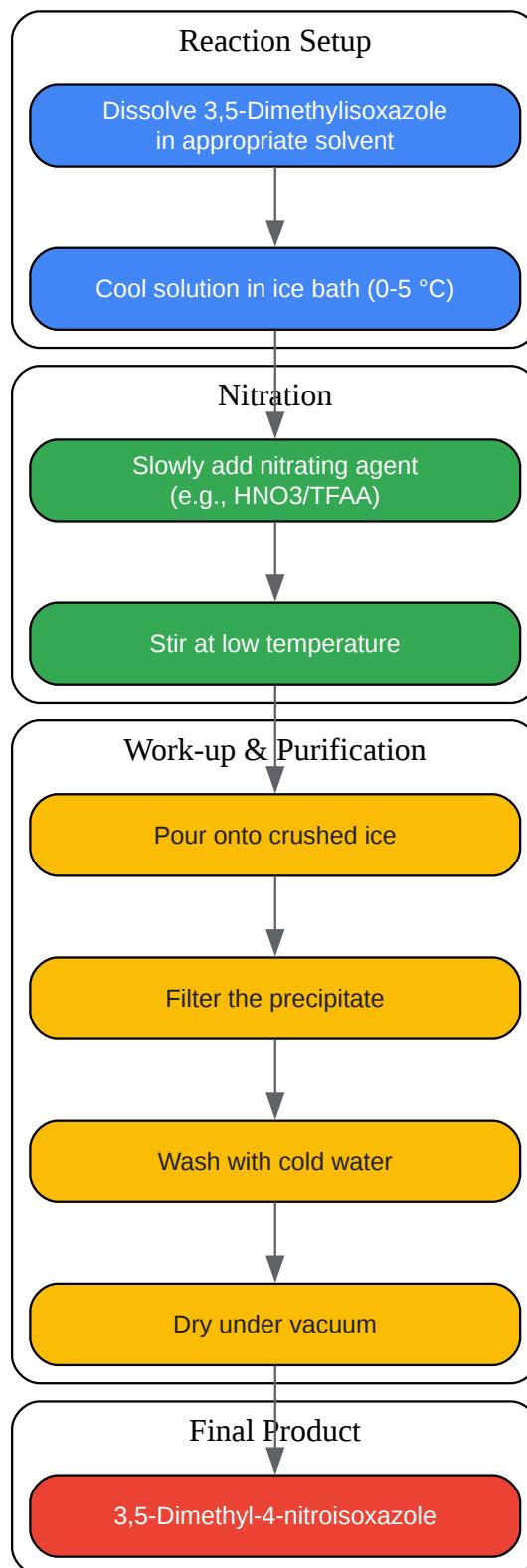
| Reactant/Product      | Molecular Wt. ( g/mol ) | Moles (mol) | Volume (mL) | Mass (g) | Yield (%) |
|-----------------------|-------------------------|-------------|-------------|----------|-----------|
| Acetylacetone         | 100.12                  | 0.034       | 3.5         | 3.43     | -         |
| Hydroxylamine HCl     | 69.49                   | 0.040       | -           | 2.80     | -         |
| 3,5-Dimethylisoxazole | 97.12                   | -           | -           | -        | ~70-85%*  |

\*Note: A literature yield of 16.39% was reported due to equipment contamination issues.<sup>[2]</sup>

Typical yields for this reaction under optimized conditions are significantly higher.

## Step 2: Nitration of 3,5-Dimethylisoxazole

The second step involves the electrophilic nitration of the 3,5-dimethylisoxazole intermediate. The electron-rich C4 position is readily nitrated to produce 3,5-dimethyl-4-nitroisoxazole. Several effective nitrating systems have been reported, offering high yields.



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Caption: Experimental workflow for the nitration of 3,5-dimethylisoxazole.

## Experimental Protocols

Method A: Nitric Acid / Trifluoroacetic Anhydride 3,5-Dimethylisoxazole is dissolved in trifluoroacetic anhydride (TFAA) and cooled to 0-5 °C in an ice bath. A solution of concentrated nitric acid in TFAA is added dropwise while maintaining the temperature below 10 °C. The mixture is stirred at this temperature for 1-2 hours. Upon completion, the reaction mixture is carefully poured onto crushed ice. The resulting solid precipitate is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum to afford 3,5-dimethyl-4-nitroisoxazole. A yield of 72% has been reported for this method.

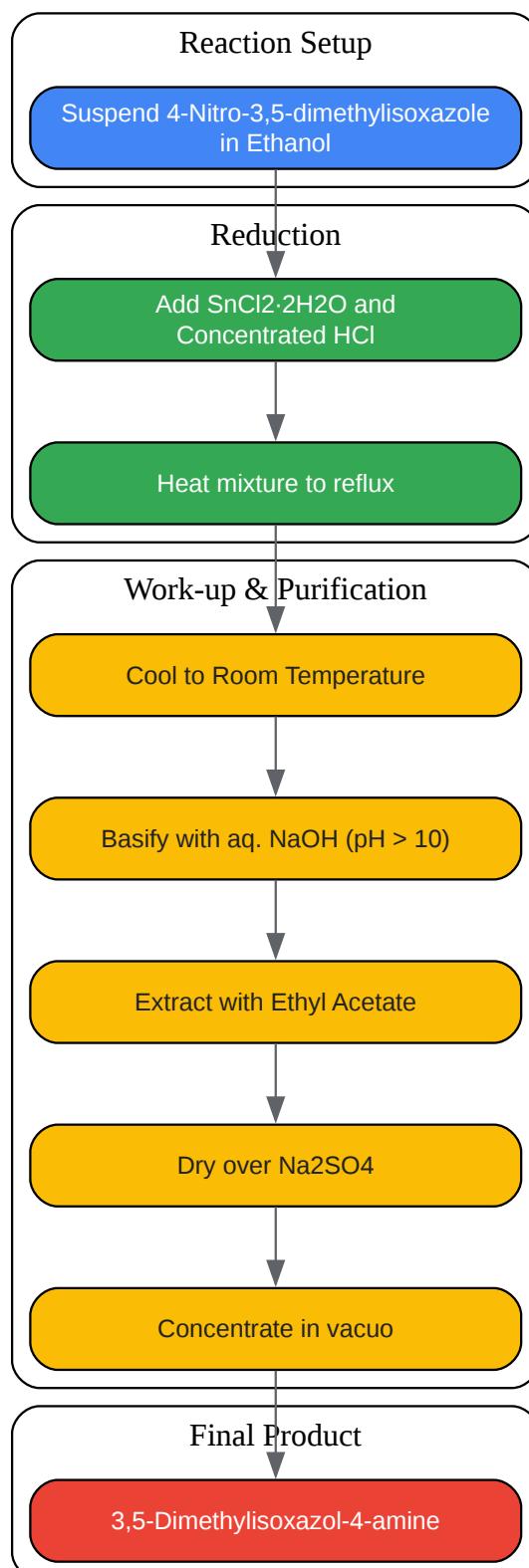
Method B: Tetramethylammonium Nitrate / Triflic Anhydride In a variation offering higher yields, 3,5-dimethylisoxazole is treated with tetramethylammonium nitrate in triflic anhydride. This method has been reported to provide an isolated yield of 96%. The workup procedure is similar to Method A.

## Data Presentation

| Method | Nitrating Agent   | Solvent                        | Temperature (°C) | Time (h) | Yield (%) | Reference |
|--------|---|--------------------------------|------------------|----------|-----------|-----------|
| A      | Conc.<br>HNO <sub>3</sub> /<br>TFAA   | TFAA                           | 0 - 5            | 1 - 2    | 72        |           |
| B      | (CH <sub>3</sub> ) <sub>4</sub> NN<br>O <sub>3</sub> / Triflic<br>Anhydride | Triflic<br>Anhydride           | -                | -        | 96        |           |
| C      | Conc.<br>HNO <sub>3</sub> /<br>Conc.<br>H <sub>2</sub> SO <sub>4</sub>      | H <sub>2</sub> SO <sub>4</sub> | < 10             | -        | -         |           |

## Step 3: Reduction of 4-Nitro-3,5-dimethylisoxazole

The final step is the reduction of the nitro group of 3,5-dimethyl-4-nitroisoxazole to the corresponding amine. This transformation can be achieved using various reducing agents, with stannous chloride (SnCl<sub>2</sub>) in an acidic medium or catalytic hydrogenation being common and effective methods that are selective for the nitro group.

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## References

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